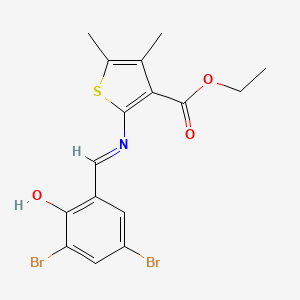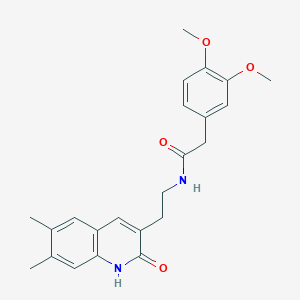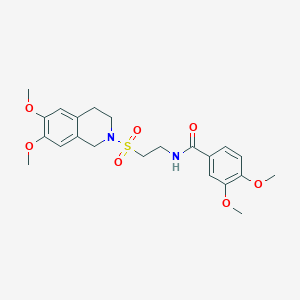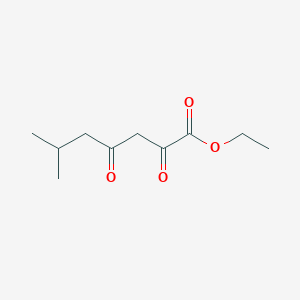
(E)-ethyl 2-((3,5-dibromo-2-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 2-((3,5-dibromo-2-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H15Br2NO3S and its molecular weight is 461.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing various derivatives of thiophene carboxylates and related compounds, focusing on their structural characterization. For instance, a study explored the synthesis and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the importance of these compounds in developing new antimicrobial agents (Spoorthy et al., 2021). Another research effort synthesized a new azo-Schiff base and characterized it using various spectroscopic methods, emphasizing the potential applications in material science and chemistry (Menati et al., 2020).
Optical Materials and Nonlinear Properties
Compounds derived from thiophene carboxylates have been studied for their optical nonlinear properties, which are crucial for applications in photonic devices and materials science. For example, research on two derived Schiff base compounds from ethyl-4-amino benzoate investigated their nonlinear refractive indices, showcasing their potential as optical limiters (Abdullmajed et al., 2021).
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant activities of thiophene carboxylate derivatives. A study on the synthesis of lignan conjugates via cyclopropanation revealed significant antimicrobial and antioxidant properties, suggesting these compounds as candidates for pharmaceutical applications (Raghavendra et al., 2016).
Photodynamic Therapy Applications
The exploration of new compounds for photodynamic therapy, especially those with high singlet oxygen quantum yield, is crucial for advancing cancer treatment methods. Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Environmental and Analytical Chemistry
The metabolism and transformation of psychoactive phenethylamines in biological systems have been studied, providing insights into drug metabolism and environmental fate of these compounds. For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was investigated to identify urinary metabolites, aiding in the understanding of its pharmacokinetics and potential environmental impacts (Kanamori et al., 2002).
Propiedades
IUPAC Name |
ethyl 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO3S/c1-4-22-16(21)13-8(2)9(3)23-15(13)19-7-10-5-11(17)6-12(18)14(10)20/h5-7,20H,4H2,1-3H3/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYLXPHJTJUCRI-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766083.png)

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766085.png)
![2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)


![6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine](/img/structure/B2766094.png)
